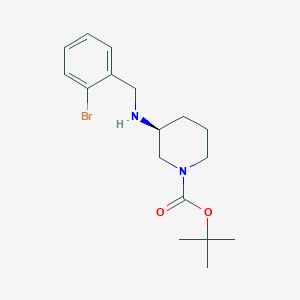

(S)-tert-Butyl 3-(2-bromobenzylamino)piperidine-1-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Pyrrolopyrazine, a nitrogen-containing heterocycle, is used in various applications such as pharmaceuticals, organic materials, natural products, and bioactive molecules . It contains pyrrole and pyrazine rings and exhibits different biological activities .

Synthesis Analysis

Pyrrolopyrazine derivatives can be synthesized through various methods including cyclization, ring annulation, cycloaddition, and direct C-H arylation . For instance, Chu and coworkers developed a one-pot cascade and metal-free reaction for the synthesis of “trisubstituted pyrrolo [1,2- a] pyrazines” .Molecular Structure Analysis

Pyrrolopyrazine is a nitrogen-containing heterocyclic compound that includes a pyrrole ring and a pyrazine ring . Imidazole, another heterocyclic compound, is a five-membered moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of pyrrolopyrazine derivatives include cyclization, ring annulation, cycloaddition, and direct C-H arylation .Physical And Chemical Properties Analysis

Imidazole, a related compound, is a white or colorless solid that is highly soluble in water and other polar solvents . It shows both acidic and basic properties .Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

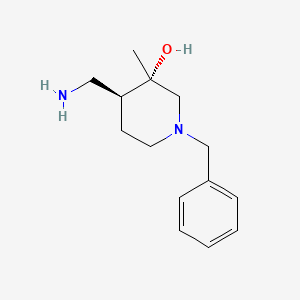

Synthesis and Characterization Techniques : These compounds are typically synthesized through reactions involving condensation, nucleophilic substitution, oxidation, and halogenation, among others. For example, tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate was synthesized and characterized by spectroscopic methods such as LCMS, 1H NMR, 13C NMR, IR, and CHN elemental analysis. The structural confirmation was further supported by single crystal XRD data (Sanjeevarayappa et al., 2015).

Biological Evaluation

Biological Activities : The biological activities of these compounds vary, including moderate antibacterial and anthelmintic activities. The evaluation of biological activities provides insights into their potential as leads for developing new therapeutic agents. The compound mentioned earlier exhibited poor antibacterial but moderate anthelmintic activity (Sanjeevarayappa et al., 2015).

Role in Drug Development

Intermediate for Anticancer Drugs : Some tert-butyl piperidine derivatives serve as important intermediates for small molecule anticancer drugs, underscoring the significance of these compounds in medicinal chemistry. The synthesis of tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, for instance, demonstrates its role in the development of PI3K/AKT/mTOR pathway inhibitors, a crucial target for cancer therapeutics (Zhang et al., 2018).

Eigenschaften

IUPAC Name |

tert-butyl (3S)-3-[(2-bromophenyl)methylamino]piperidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25BrN2O2/c1-17(2,3)22-16(21)20-10-6-8-14(12-20)19-11-13-7-4-5-9-15(13)18/h4-5,7,9,14,19H,6,8,10-12H2,1-3H3/t14-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQHSQMQLYLXFGR-AWEZNQCLSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(C1)NCC2=CC=CC=C2Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCC[C@@H](C1)NCC2=CC=CC=C2Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25BrN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-tert-Butyl 3-(2-bromobenzylamino)piperidine-1-carboxylate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-[(2-fluorophenyl)sulfanyl]pyrimidine](/img/structure/B2675504.png)

![Tert-butyl 3-imino-3-oxo-3lambda6-thia-7-azabicyclo[3.3.1]nonane-7-carboxylate](/img/structure/B2675505.png)

![(Z)-4-(N,N-diallylsulfamoyl)-N-(4-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2675507.png)

![2-(1H-benzo[d]imidazol-1-yl)-N-(1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)acetamide](/img/structure/B2675510.png)

![6-chloroimidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-(2,4-dichlorobenzyl)oxime](/img/structure/B2675513.png)

![4-nitro-N-(5-propyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2675517.png)

![2-((4,7-dimethylbenzo[d]thiazol-2-yl)(methyl)amino)-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)acetamide](/img/structure/B2675522.png)